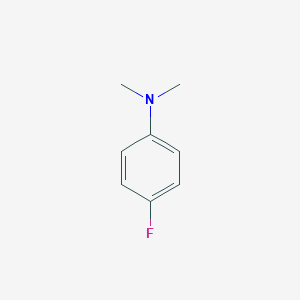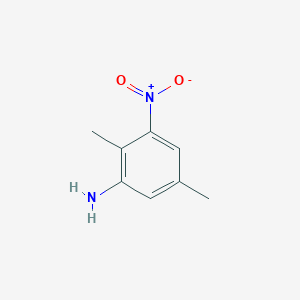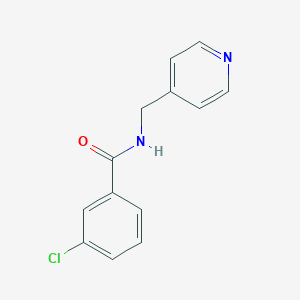
3-chloro-N-(pyridin-4-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(pyridin-4-ylmethyl)benzamide, also known as CPB, is a chemical compound that has gained attention in the field of scientific research due to its potential pharmacological properties. CPB belongs to the class of benzamide derivatives and has been found to possess a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antitumor effects.
Wirkmechanismus
The exact mechanism of action of 3-chloro-N-(pyridin-4-ylmethyl)benzamide is not fully understood, but it is believed to act on various molecular targets in the body. 3-chloro-N-(pyridin-4-ylmethyl)benzamide has been shown to modulate the activity of GABA receptors, which are important in the regulation of neuronal excitability. In addition, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-chloro-N-(pyridin-4-ylmethyl)benzamide has been found to exert various biochemical and physiological effects in the body. In animal studies, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has been shown to reduce seizure activity and increase the threshold for seizures. In addition, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has been found to decrease inflammation and pain in animal models of arthritis. Moreover, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has also been shown to inhibit the growth of tumor cells in vitro and in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N-(pyridin-4-ylmethyl)benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. Moreover, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has been extensively studied for its pharmacological properties, making it a well-characterized compound for use in experiments. However, 3-chloro-N-(pyridin-4-ylmethyl)benzamide also has some limitations. Its mechanism of action is not fully understood, and its pharmacokinetics and toxicity profile have not been fully elucidated.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-N-(pyridin-4-ylmethyl)benzamide. One potential area of research is the development of 3-chloro-N-(pyridin-4-ylmethyl)benzamide derivatives with improved pharmacological properties. In addition, further studies are needed to fully understand the mechanism of action of 3-chloro-N-(pyridin-4-ylmethyl)benzamide and its potential therapeutic applications. Moreover, the pharmacokinetics and toxicity profile of 3-chloro-N-(pyridin-4-ylmethyl)benzamide need to be further investigated to determine its suitability for clinical use. Overall, 3-chloro-N-(pyridin-4-ylmethyl)benzamide is a promising compound for further research in the field of pharmacology.
Synthesemethoden
The synthesis of 3-chloro-N-(pyridin-4-ylmethyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with pyridin-4-ylmethylamine in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure 3-chloro-N-(pyridin-4-ylmethyl)benzamide. This synthesis method has been optimized to yield high purity and high yield of 3-chloro-N-(pyridin-4-ylmethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(pyridin-4-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In neurology, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has shown promising results in the treatment of epilepsy and other neurological disorders. In addition, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has also been studied for its antitumor effects, showing potential as a chemotherapeutic agent.
Eigenschaften
CAS-Nummer |
80819-04-1 |
|---|---|
Produktname |
3-chloro-N-(pyridin-4-ylmethyl)benzamide |
Molekularformel |
C13H11ClN2O |
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
3-chloro-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H11ClN2O/c14-12-3-1-2-11(8-12)13(17)16-9-10-4-6-15-7-5-10/h1-8H,9H2,(H,16,17) |
InChI-Schlüssel |
KMARTVRIBPTJMH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=NC=C2 |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




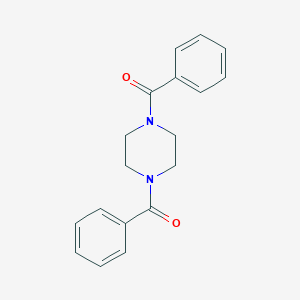
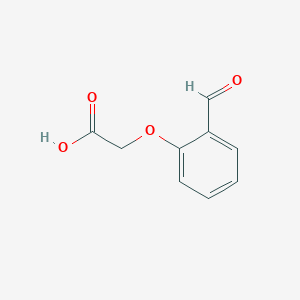
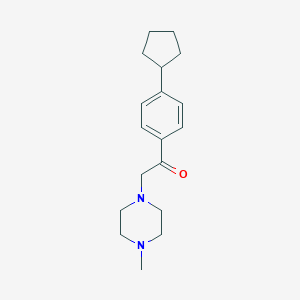



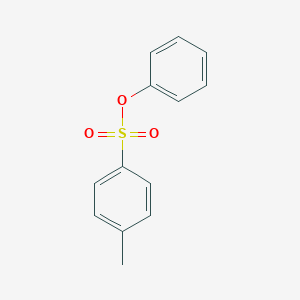
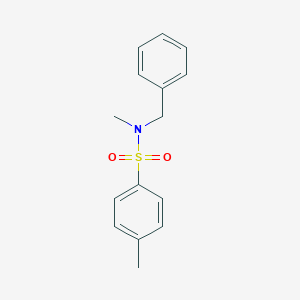
![[2-(3-methyl-1H-pyrazol-5-yl)phenyl]amine](/img/structure/B181181.png)
![(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile](/img/structure/B181184.png)

